Application: Methyl 3-aminobut-2-enoate is used as an intermediate in organic synthesis
Method of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions.
Results: The outcomes of these reactions would also depend on the specific synthesis being performed. In general, the goal would be to create a new compound with desired properties.
Application: Methyl 3-aminobut-2-enoate is used in proteomics research.
Method of Application: In proteomics, this compound could be used in a variety of ways, such as a reagent in protein assays or as a building block in the synthesis of peptides or proteins.
Results: The results would depend on the specific experiment being conducted. In general, the goal would be to gain new insights into protein structure or function.
Method of Application: This would involve chemical reactions to incorporate the 3-aminobut-2-enoate moiety into the herbicide molecule.
Results: The resulting herbicide would ideally have improved properties, such as increased effectiveness or reduced environmental impact.
Application: Methyl 3-aminobut-2-enoate is used in the synthesis of pharmaceuticals, particularly 1,4-dihydropyridine derivatives.
Method of Application: This compound can be used as a building block in the synthesis of these pharmaceuticals. The specific methods of application can vary greatly depending on the desired end product.
Application: Methyl 3-aminobut-2-enoate is used in the manufacture of stabilizers and plastics.
Method of Application: This compound can be used as a monomer or additive in the polymerization process to create certain types of plastics.
Results: The resulting plastics would ideally have improved properties, such as increased stability or durability.
Application: (E)-Methyl 3-aminocrotonate is useful in the synthesis of tetrahydroquinolone free fatty acid receptor 3 modulators.
Method of Application: This compound can be used as a building block in the synthesis of these modulators. The specific methods of application can vary greatly depending on the desired end product.
Method of Application: This compound is used in the pharmaceutical industry as an impurity standard for the quality control of Nifedipine, a calcium channel blocker used to manage angina and hypertension.
Results: The presence and quantity of this impurity in Nifedipine can affect the safety and efficacy of the drug.
Application: Methyl 3-aminobut-2-enoate has been used to synthesize 4-aryl-1,4-dihydropyridines.
Method of Application: This compound can be used as a building block in the synthesis of these pharmaceuticals.
Results: The outcomes of these reactions would also depend on the specific synthesis being performed.
Methyl 3-aminocrotonate, also known as 3-aminocrotonic acid methyl ester, is an organic compound with the chemical formula CHNO. It features a conjugated system that includes an amino group (-NH), a double bond (C=C), and a carboxylate group (-COOCH). This structural composition endows Methyl 3-aminocrotonate with significant reactivity and versatility in organic synthesis. Typically, it appears as a colorless to pale yellow liquid with a characteristic odor and moderate solubility in polar solvents such as water, ethanol, and acetone .
Methyl 3-aminocrotonate is involved in various organic transformations due to its unique functional groups. Notable reactions include:
Methyl 3-aminocrotonate has been recognized for its potential biological activities. It serves as a precursor for various pharmaceutical compounds, including beta-lactam antibiotics and antiviral agents. Its derivatives have shown activity against several diseases, highlighting its importance in medicinal chemistry. The compound's structural features contribute to its biological efficacy by enabling interactions with biological targets .
Several methods exist for synthesizing Methyl 3-aminocrotonate:
Methyl 3-aminocrotonate has diverse applications across multiple fields:
Research into the interactions of Methyl 3-aminocrotonate has revealed its ability to form complexes with various reagents and catalysts. For instance, studies have shown that it can effectively react with aminals under solid acid conditions to yield high-value heterocycles like dihydropyridines. These interactions are significant for developing new synthetic routes and understanding reaction mechanisms in organic chemistry .
Several compounds share structural similarities with Methyl 3-aminocrotonate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-Aminocrotonate | Similar structure but with ethyl group | Different solubility properties |
| Methyl Acetoacetate | Contains a carbonyl group | Used primarily as a precursor |
| Methyl 3-Aminobutyrate | Amino group adjacent to a butyric acid | Different reactivity profile |
Methyl 3-aminocrotonate stands out due to its unique reactivity stemming from the combination of an amino group and an α,β-unsaturated carbonyl functionality. This allows it to participate in a wider range of
The traditional Hantzsch condensation represents the foundational methodology for synthesizing methyl 3-aminocrotonate and its subsequent conversion to 1,4-dihydropyridine derivatives. This classical approach involves the condensation of two equivalents of methyl 3-aminocrotonate with aldehydes and β-ketoesters under specific reaction conditions. The reaction mechanism proceeds through the formation of intermediate Knoevenagel condensation products, followed by cyclization to yield the desired dihydropyridine structures.
Research has demonstrated that methyl 3-aminocrotonate exhibits excellent reactivity in Hantzsch condensations with various methoxybenzaldehydes. When reacted with meta- and para-methoxybenzaldehyde, the expected products 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine and 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine are obtained in good yields. However, interesting mechanistic variations occur with ortho-methoxybenzaldehyde, which produces mainly 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene instead of the expected dihydropyridine product.
The structural determination of Hantzsch condensation products involves comprehensive spectroscopic analysis using 1D and 2D NMR techniques, complemented by mass spectrometry fragmentation studies. These analytical methods have proven essential for confirming product identity and understanding reaction selectivity patterns. The formation of substituted pyran structures under typical Hantzsch reaction conditions represents a significant departure from conventional reaction pathways, highlighting the importance of steric and electronic effects in determining product distribution.
Advanced characterization techniques have revealed that the reaction of methyl 3-aminocrotonate with aldehydes can lead to unexpected cyclization patterns, particularly when ortho-substituted benzaldehydes are employed. This represents the first documented example of cyclization leading to a substituted pyran rather than the expected 1,4-dihydropyridine under standard Hantzsch reaction conditions. The mechanism for this unusual transformation has been postulated through detailed mechanistic studies incorporating both experimental observations and theoretical considerations.
Methyl 3-aminocrotonate exhibits distinct regioselectivity during acylation with aliphatic, aromatic, and α,β-unsaturated acid chlorides. The choice of acid chloride and base critically influences whether N-acylation (enamide formation) or C-acylation (enaminone formation) dominates.
Table 1: Regioselectivity Trends in Acylation of Methyl 3-Aminocrotonate
| Acid Chloride Type | Base | Major Product | Yield (%) |
|---|---|---|---|
| Aliphatic (e.g., acetyl) | Pyridine | N-Acylated enamide | 85–92 |
| Aromatic (e.g., benzoyl) | Triethylamine | C-Acylated enaminone | 78–84 |
| α,β-Unsaturated | Triethylamine | Dihydropyridinone | 65–72 |
This regiochemical divergence stems from electronic and steric effects: electron-withdrawing groups on acid chlorides destabilize N-acylation intermediates, while bulky bases like triethylamine deprotonate the β-carbon, enabling C-acylation [5].
The α,β-unsaturated system in methyl 3-aminocrotonate participates in stereoselective Michael additions, where nucleophiles attack the β-carbon. Stereochemical control arises from chiral auxiliaries, catalysts, or inherent substrate asymmetry.
Table 2: Stereoselectivity in Michael Additions
| Nucleophile | Conditions | Major Stereoisomer | Selectivity (%) |
|---|---|---|---|
| (R)-N-α-Methylbenzylamine | Solvent-free, 25°C | cis | 95 |
| Ethyl acetoacetate | CoCl₂, solvent-free | trans | 89 |
| Dibenzylamine | THF, −20°C | cis | 76 |
The stereochemical integrity of products is preserved in downstream transformations, enabling synthesis of enantiopure β-amino acids for peptide applications [7].
Solid-state reactions between methyl 3-aminocrotonate and polyketones (e.g., 1,3-cyclopentanedione) enable solvent-free, energy-efficient cascades.
Table 3: Solid-State Cascade Reactions
| Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 1,3-Cyclopentanedione | CoCl₂·6H₂O | Pyrido[1,2-a]pyrimidin-4-one | 92 |
| DMAD | None | Quinoline-3-carboxylate | 85 |
These protocols exemplify green chemistry principles, eliminating solvent waste while maintaining high atom economy [3] [4].
Corrosive;Acute Toxic;Irritant